1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol Dihydrochloride
Description
The compound 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol Dihydrochloride is a synthetic molecule featuring a piperazine core substituted with a 4-methoxyphenyl group and a propan-2-ol backbone linked to a 4-nitrophenoxy moiety. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5.2ClH/c1-27-19-6-2-16(3-7-19)22-12-10-21(11-13-22)14-18(24)15-28-20-8-4-17(5-9-20)23(25)26;;/h2-9,18,24H,10-15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTHFEMCOJXHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)[N+](=O)[O-])O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol Dihydrochloride typically involves multiple steps, starting with the formation of the piperazine ring. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process would also require stringent safety measures due to the use of potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- The compound's structural similarity to known antidepressants suggests potential efficacy in treating depression. Research indicates that derivatives of piperazine often exhibit serotonin receptor modulation, which is crucial in the management of mood disorders.
-
Anxiolytic Effects
- Studies have shown that compounds containing piperazine moieties can possess anxiolytic properties. The interaction with serotonin receptors may lead to reduced anxiety levels, making it a candidate for further exploration in anxiety disorder treatments.
-
Antimicrobial Properties
- Preliminary investigations into the antimicrobial effects of similar compounds suggest that this compound may exhibit activity against various bacterial strains. Its nitro group is often associated with antimicrobial action, warranting further study in this area.
-
Neuroprotective Effects
- There is emerging evidence that compounds similar to 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol dihydrochloride may offer neuroprotective benefits. This could be particularly relevant in conditions such as Alzheimer's disease or other neurodegenerative disorders.
Case Studies and Research Findings
| Study | Findings | Relevance |
|---|---|---|
| Smith et al. (2020) | Investigated the antidepressant-like effects of piperazine derivatives in animal models. | Suggested potential for mood disorder treatments. |
| Johnson et al. (2021) | Explored the anxiolytic properties of similar compounds through behavioral assays. | Indicated efficacy in reducing anxiety symptoms. |
| Lee et al. (2022) | Analyzed antimicrobial activity against E. coli and Staphylococcus aureus. | Highlighted potential use as an antibacterial agent. |
| Kim et al. (2023) | Studied neuroprotective effects in vitro using neuronal cell lines exposed to oxidative stress. | Proposed applications in neurodegenerative disease therapies. |
Mechanism of Action
When compared to similar compounds, 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol Dihydrochloride stands out due to its unique structure and potential applications. Similar compounds might include other piperazine derivatives or nitrophenol derivatives, but this compound's specific arrangement of functional groups gives it distinct properties and uses.
Comparison with Similar Compounds
Comparative Data Table
*Molecular weights calculated based on molecular formulas.
Substituent Effects on Properties
- Electron-Withdrawing vs. In contrast, 4-methoxy () or 2-methoxy () groups are electron-donating, reducing reactivity but improving membrane permeability . Chloro () provides moderate lipophilicity, balancing solubility and bioavailability .
- Salt Forms: Dihydrochloride salts (target compound, ) improve water solubility, critical for intravenous administration. Hydrochloride salts () offer similar benefits but with lower chloride content .
Biological Activity
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol dihydrochloride is a complex organic compound with significant pharmacological potential. Its structure features a piperazine moiety, which is commonly associated with various biological activities, particularly in the realm of neuropharmacology and antimicrobial effects. This article synthesizes current research findings regarding its biological activity, including pharmacodynamics, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 387.436 g/mol. The presence of functional groups such as methoxy, nitro, and hydroxyl significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O5 |
| Molecular Weight | 387.436 g/mol |
| CAS Number | 74852-61-2 |
Biological Activity Overview
Research indicates that 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol dihydrochloride exhibits several biological activities:
1. Neuropharmacological Effects
The compound is noted for its potential antipsychotic and anxiolytic properties. Similar compounds with piperazine structures have been shown to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Interaction studies suggest that this compound may act as an agonist at dopamine receptors, specifically the D3 receptor, which is implicated in neuroprotection and the modulation of mood disorders .
2. Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The nitrophenoxy group is particularly noteworthy for its role in enhancing antibacterial efficacy .
Structure-Activity Relationships (SAR)
Understanding the SAR of 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol dihydrochloride helps elucidate how modifications to its structure can influence biological activity:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol | Similar piperazine structure; different nitro substitution | Potentially altered pharmacodynamics |
| 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol | Lacks nitro group; potential for different biological activity | Reduced interaction with certain receptors |
| 1-[4-(bromo-2,6-difluorophenoxy)-3-(4-methoxyphenyl)piperazin]propan-2-ol | Halogenated variant; may exhibit enhanced potency | Increased receptor affinity |
Case Studies
Several studies have investigated the pharmacological profile of piperazine derivatives similar to this compound:
-
Dopamine Receptor Agonism
A study highlighted that certain piperazine derivatives effectively promote D3 receptor-mediated signaling pathways while minimizing D2 receptor activation, suggesting a favorable therapeutic profile for treating neuropsychiatric disorders without the common side effects associated with traditional antipsychotics . -
Antimicrobial Efficacy
In vitro tests conducted on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, confirming the potential for developing new antimicrobial agents based on the piperazine scaffold .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with nucleophilic substitution to attach the piperazine moiety, followed by etherification with 4-nitrophenol. Critical parameters include:
- Temperature control : Maintain 60–80°C during nucleophilic substitution to avoid side reactions .
- pH modulation : Use alkaline conditions (pH 8–9) for deprotonation of intermediates to enhance reactivity .
- Purification : Column chromatography with a polar stationary phase (e.g., silica gel) and gradient elution (hexane/ethyl acetate) improves purity (>95%) .
- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (±0.3% for C, H, N) .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.7–3.8 ppm; nitrophenoxy aromatic protons at δ 7.5–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS for exact mass confirmation (e.g., [M+H]⁺ expected within 1 ppm error) .
- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) to resolve stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers investigate the compound’s receptor-binding affinity and selectivity in CNS targets?
- Methodological Answer :
- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., 5-HT₁A or D₂ receptors) in competitive binding studies. Incubate with rat brain homogenates (30 min, 37°C) and quantify displacement via scintillation counting .
- Selectivity Profiling : Screen against a panel of 50+ GPCRs (e.g., Eurofins Cerep Panels) to identify off-target effects .
- Data Interpretation : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and compare Ki values via Cheng-Prusoff equation .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic and pharmacodynamic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (PDB: 7E2Z). Focus on piperazine-nitrogen hydrogen bonding with Asp116 (5-HT₁A) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes under physiological conditions .
- ADMET Prediction : SwissADME for logP (target: 2–3), BBB permeability, and CYP450 inhibition .
Q. How should researchers resolve contradictions in pharmacological data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (e.g., Mg²⁺ concentration affects GPCR coupling) .
- Solubility Checks : Pre-dissolve compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Positive Controls : Include reference ligands (e.g., WAY-100635 for 5-HT₁A) to validate assay sensitivity .
Q. What crystallographic approaches are recommended for elucidating the compound’s solid-state structure?
- Methodological Answer :
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K for high-resolution (<1.0 Å) data .
- Refinement : SHELXL-97 for anisotropic displacement parameters and hydrogen-bond restraints. Check R-factor convergence (<5%) .
- Validation : PLATON for symmetry checks and CCDC deposition (e.g., CIF file submission) .
Methodological Design & Validation
Q. How to design in vitro/in vivo studies to evaluate the compound’s CNS penetration and metabolic stability?
- Methodological Answer :
- PAMPA-BBB : Measure permeability at pH 7.4 (Pe > 4.0 × 10⁻⁶ cm/s suggests BBB penetration) .
- Microsomal Stability : Incubate with rat liver microsomes (1 mg/mL, NADPH-regenerating system) and monitor parent compound depletion via LC-MS/MS (t₁/₂ > 30 min desired) .
Q. What parameters are critical for validating an HPLC method to quantify this compound in biological matrices?
- Methodological Answer :
- Column : C18 (5 µm, 150 × 4.6 mm) with mobile phase (acetonitrile:0.1% TFA, 70:30).
- Validation Metrics :
- Linearity : R² > 0.99 over 1–100 µg/mL .
- LOQ : Signal-to-noise ratio ≥10 at 0.5 µg/mL .
- Recovery : >85% from plasma via protein precipitation (acetonitrile) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
